Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Isbufylline
The title compound differs markedly from the simple N7-isobutyl xanthine isbufylline in its computed physicochemical properties. The dibenzylaminomethyl group increases molecular weight from 236.3 to 445.6 g/mol and elevates XLogP3-AA from approximately 0.9 to 3.7, while eliminating the sole hydrogen-bond donor present in isbufylline (N7-H) [1][2]. This shift predicts significantly higher passive membrane permeability and reduced aqueous solubility, directly impacting assay formulation requirements and bioactivity profiles in cell-based versus biochemical assays.
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, HBD count, TPSA, MW) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7; HBD = 0; TPSA = 61.7 Ų; MW = 445.6 g/mol |
| Comparator Or Baseline | Isbufylline (7-isobutyl-1,3-dimethylxanthine): XLogP3-AA ~0.9; HBD = 0; TPSA = 69.3 Ų; MW = 236.3 g/mol |
| Quantified Difference | ΔXLogP = +2.8 units; ΔMW = +209.3 g/mol; HBD unchanged (0); TPSA reduced by 7.6 Ų |
| Conditions | Computed via PubChem/Cactvs (XLogP3-AA) and OEChem descriptors, 2025 release. |
Why This Matters
A >2.5 log unit increase in lipophilicity alters the compound's suitability for aqueous biochemical assays versus cell-based phenotypic screens, directly influencing procurement decisions for specific experimental workflows.
- [1] PubChem Compound Summary for CID 3353822, 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 65807, Isbufylline. National Center for Biotechnology Information, 2025. View Source
